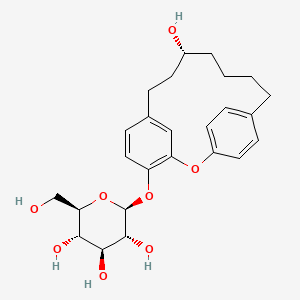

Aceroside B1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aceroside B1 is a natural product found in Acer nikoense with data available.

化学反应分析

Degradation Kinetics in Aqueous Solutions

Thiamine degradation follows pseudo first-order reaction kinetics, with rates dependent on pH, temperature, and concentration ( ). Key findings from controlled studies include:

| pH | Initial Conc. (mg/mL) | Temp (°C) | Reaction Rate (k, day⁻¹) | t₉₀ (days) |

|---|---|---|---|---|

| 3 | 1 | 70 | 0.043 ± 0.002 | 12.9 ± 0.7 |

| 3 | 20 | 70 | 0.40 ± 0.05 | 0.26 ± 0.03 |

| 6 | 1 | 70 | 0.043 ± 0.002 | 2.5 ± 0.1 |

| 6 | 20 | 70 | 0.43 ± 0.06 | 0.24 ± 0.03 |

Key trends :

-

Degradation accelerates by 10x when concentration increases from 1 mg/mL to 20 mg/mL at pH 6 .

-

Acidic conditions (pH 3) stabilize thiamine, with t₉₀ values 5x longer than at pH 6 .

Thermal Degradation Pathways

Thiamine degrades via two primary routes in solution ( ):

-

Hydrolysis : Cleavage of the methylene bridge forms 4-methyl-5-hydroxyethylthiazole and 2-methyl-5-aminomethylpyrimidine.

-

Oxidation : Sulfur atom oxidation produces thiamine disulfide and thiochrome.

Activation energies differ between thiamine salts:

| Salt Form | Activation Energy (kcal/mol) | pH Range | Stability Ranking |

|---|---|---|---|

| Thiamine Mononitrate (TMN) | 21–25 | 5.36–6.96 | Less stable |

| Thiamine Chloride HCl (TClHCl) | 21–32 | 1.12–3.59 | More stable |

TMN degrades 2.5x faster than TClHCl at 80°C due to higher solution pH and reduced protonation of the thiazole ring .

Photochemical Reactivity

Thiamine undergoes rapid degradation under UV light via:

Quenching studies show ascorbic acid reduces photooxidation rates by 40% through radical scavenging .

Enzymatic Interactions

As thiamine diphosphate (TDP), it acts as a cofactor in decarboxylation and transketolation reactions ( ):

Catalyzed reactions :

-

Pyruvate → Acetyl-CoA (PDH complex)

-

α-Ketoglutarate → Succinyl-CoA (KGDH complex)

-

Transketolase-mediated pentose phosphate pathway

The C-2 carbanion of TDP initiates nucleophilic attacks on α-ketoacids, releasing CO₂ and forming active aldehyde intermediates .

Stabilization Strategies

To mitigate degradation in pharmaceuticals and fortified foods ( ):

属性

分子式 |

C25H32O8 |

|---|---|

分子量 |

460.5 g/mol |

IUPAC 名称 |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(10R)-10-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-4-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C25H32O8/c26-14-21-22(28)23(29)24(30)25(33-21)32-19-12-8-16-5-9-17(27)4-2-1-3-15-6-10-18(11-7-15)31-20(19)13-16/h6-8,10-13,17,21-30H,1-5,9,14H2/t17-,21-,22-,23+,24-,25-/m1/s1 |

InChI 键 |

JTRDCQXYJNZURE-SQESJSQNSA-N |

手性 SMILES |

C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CC[C@@H](C1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

规范 SMILES |

C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC(C1)O)OC4C(C(C(C(O4)CO)O)O)O |

同义词 |

aceroside B1 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。